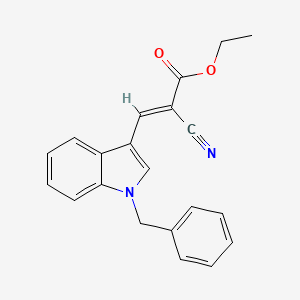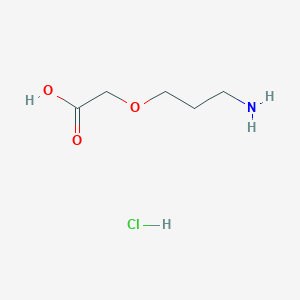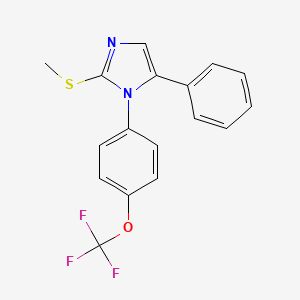
2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of imidazole, which is a type of organic compound with a five-membered ring structure containing two nitrogen atoms . The compound also contains a trifluoromethoxy group, which is a fluorinated substituent that is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethoxy group would likely have a strong electron-withdrawing effect due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy and imidazole groups. The trifluoromethoxy group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethoxy and imidazole groups. For example, the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Studies have explored the anticancer properties of imidazole derivatives, highlighting their broad spectrum of anti-tumor action. These compounds, including structures similar to 2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, have shown activity against tumors not sensitive to conventional alkylating agents. The research indicates that specific structural features, such as the N-methyl group, are crucial for their anticancer activity, though the exact correlation between their metabolic dealkylation and activity remains complex (Audette et al., 1973).
Antimicrobial Properties
The antimycotic properties of imidazole derivatives have been investigated, with some compounds displaying significant in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria. This suggests their potential as broad-spectrum antimicrobial agents, with certain derivatives also showing effectiveness against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Synthetic Methodologies
Imidazole derivatives have been the focus of synthetic chemistry research due to their diverse biological activities. A divergent and regioselective synthesis approach for trisubstituted imidazoles has been developed, demonstrating the versatility and efficiency of synthetic routes for such compounds. This methodology enables the selective formation of different trisubstituted 1H-imidazole structures, which are of interest for further pharmacological exploration (Delest et al., 2008).
Wirkmechanismus
Target of Action
It is suggested that the compound may act like a peroxisome proliferator-activated receptor agonist . Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Zukünftige Richtungen
The use of trifluoromethoxy groups in organic compounds is a growing area of research, particularly in the fields of pharmaceuticals and agrochemicals . Therefore, compounds like “2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” could potentially have interesting applications in these areas in the future.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-24-16-21-11-15(12-5-3-2-4-6-12)22(16)13-7-9-14(10-8-13)23-17(18,19)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFYXYXEQNDEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

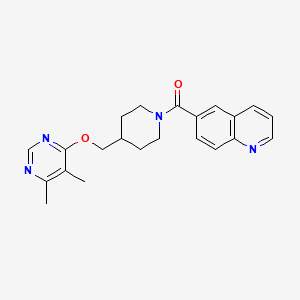
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)
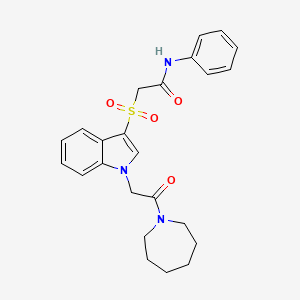
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)
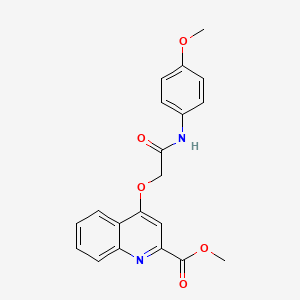
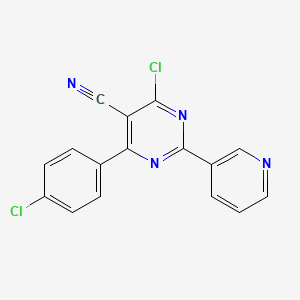
![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)
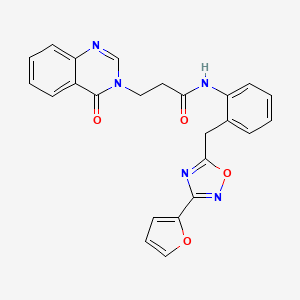
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
